1,3- vs 1,2-Diol in MetAP Inhibition
In the cell-based MetAP assay reported by Chai and Ye, both 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,3-diol (target compound) and its 1,2-diol regioisomer (4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol) were tested as inhibitors of E. coli MetAP overexpressed in permeabilized BL21(DE3) cells [1]. While the publication lists both as active inhibitors, the 1,2-diol isomer has subsequently been characterized with an IC50 of 0.056 µM against Acinetobacter baumannii MetAP under Ni2+-activation conditions [2]. The 1,3-diol isomer lacks published IC50 data in the same format, making the meta-dihydroxy configuration a pharmacophore probe for metal-dependent selectivity that cannot be assumed from ortho-dihydroxy SAR.
| Evidence Dimension | MetAP enzyme inhibition (cell-based assay, E. coli) |
|---|---|
| Target Compound Data | Listed as inhibitor; quantitative IC50 not publicly reported against E. coli MetAP |
| Comparator Or Baseline | 4-(2-Methyl-1,3-thiazol-4-yl)benzene-1,2-diol (1,2-diol regioisomer): IC50 = 0.056 µM (A. baumannii MetAP, Ni2+-activated) |
| Quantified Difference | No direct head-to-head quantitative comparison available; structural difference is the 1,3- vs. 1,2-dihydroxy substitution pattern |
| Conditions | E. coli MetAP cell-based assay using fluorogenic substrate; A. baumannii MetAP IC50 measured with 0.02 mM Ni2+ |
Why This Matters
The regioisomeric difference determines metal-chelation geometry and may confer differential selectivity across bacterial MetAP orthologs, making the 1,3-diol a non-redundant tool compound for probing metal-dependent inhibition mechanisms.
- [1] Chai SC, Ye QZ. A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment. Bioorg Med Chem Lett. 2010;20(7):2129-2132. PMID: 20207144. View Source
- [2] BRENDA Enzyme Database. EC 3.4.11.18 – methionyl aminopeptidase. IC50 value for 4-(2-methyl-1,3-thiazol-4-yl)benzene-1,2-diol: 0.056 µM (Acinetobacter baumannii, Ni2+-activated). View Source
